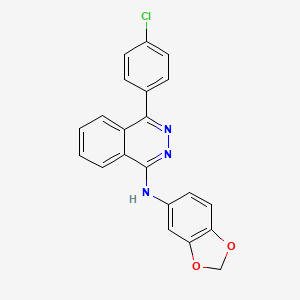![molecular formula C20H25BrN2O B11605461 1-[(2-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11605461.png)
1-[(2-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine typically involves the following steps:
Bromination: The starting material, 2-bromobenzyl chloride, is prepared by brominating benzyl chloride using bromine in the presence of a catalyst such as iron(III) bromide.
Nucleophilic Substitution: The 2-bromobenzyl chloride undergoes nucleophilic substitution with 4-ethoxybenzylamine to form the intermediate product.
Cyclization: The intermediate product is then cyclized with piperazine under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-[(2-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs for treating various diseases.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(4-Bromophenyl)methyl]-4-methylpiperazine
- 1-[(2-Chlorophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine
- 1-[(2-Bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
Uniqueness
1-[(2-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine is unique due to the presence of both bromophenyl and ethoxyphenyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives. These unique properties make it a valuable compound for various scientific research and industrial applications.
Propriétés
Formule moléculaire |
C20H25BrN2O |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
1-[(2-bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25BrN2O/c1-2-24-19-9-7-17(8-10-19)15-22-11-13-23(14-12-22)16-18-5-3-4-6-20(18)21/h3-10H,2,11-16H2,1H3 |
Clé InChI |
XZUJTNIFKDHVSQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11605381.png)

![(5Z)-3-(3,4-dichlorobenzyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11605383.png)
![(7Z)-3-(3,4-dimethoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11605385.png)
![4-benzyl-5-ethylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11605394.png)
![7-(3-chlorobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11605400.png)
![2-[(5Z)-6-oxo-5-(thiophen-2-ylmethylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11605406.png)
![methyl 6-bromo-1-(4-bromobenzoyl)-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11605409.png)
![2-ethoxy-4-{(Z)-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11605417.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11605441.png)
![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11605456.png)
![7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11605460.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11605466.png)